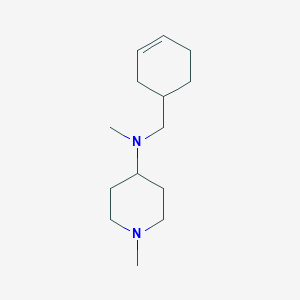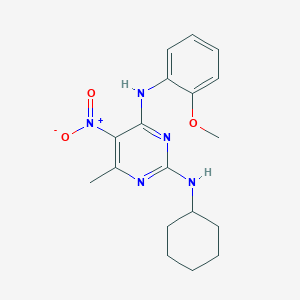
N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine, also known as CX614, is a compound that has been studied for its potential as a cognitive enhancer. This compound belongs to the class of AMPA receptor positive allosteric modulators and has been found to have a positive impact on learning and memory.
Mécanisme D'action
N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine works by modulating the activity of AMPA receptors in the brain. AMPA receptors are involved in the transmission of signals between neurons and are essential for learning and memory. N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine enhances the activity of these receptors, leading to an improvement in cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine can improve spatial learning and memory in animal models. This compound has also been found to increase the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory. N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine has also been shown to increase the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine in lab experiments is that it has been extensively studied and has been found to be safe and well-tolerated in animals. However, one limitation is that the effects of N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine on cognitive function may vary depending on the species and strain of animal used in the experiment.
Orientations Futures
There are several future directions for research on N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine. One area of interest is the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is the development of more potent and selective AMPA receptor modulators that could have even greater cognitive-enhancing effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine and its potential for use in humans.
Méthodes De Synthèse
The synthesis of N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine involves a multi-step process that begins with the reaction of 3-cyclohexen-1-ylmethanol with N,N-dimethyl-4-piperidone. This reaction is followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-chloro-3-nitrobenzoic acid to produce N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine.
Applications De Recherche Scientifique
N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine has been extensively studied for its potential as a cognitive enhancer. It has been found to improve learning and memory in animal models and has shown promise in the treatment of cognitive disorders such as Alzheimer's disease. N-(3-cyclohexen-1-ylmethyl)-N,1-dimethyl-4-piperidinamine has also been studied for its potential as a treatment for depression and anxiety.
Propriétés
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-15-10-8-14(9-11-15)16(2)12-13-6-4-3-5-7-13/h3-4,13-14H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGBXKRUBUCZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5172521.png)

![methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5172530.png)

![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5172556.png)
![2-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5172568.png)
![[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)](/img/structure/B5172581.png)
![N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5172582.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5172592.png)
![2-{4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5172613.png)

